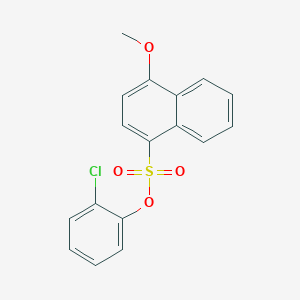
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate is an organic compound with the molecular formula C17H13ClO4S. This compound is characterized by the presence of a chlorophenyl group, a methoxynaphthalene moiety, and a sulfonate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate typically involves the sulfonation of 4-methoxynaphthalene followed by the esterification with 2-chlorophenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step may involve the use of a catalyst such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonate ester can be reduced to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted chlorophenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include sulfonamides and other reduced derivatives.
Scientific Research Applications
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The chlorophenyl and methoxynaphthalene moieties can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate ester.
4-Methoxynaphthalene-1-sulfonic acid: Lacks the chlorophenyl group but retains the sulfonic acid functionality.
2-Chlorophenyl 4-methoxynaphthalene-1-carboxylate: Contains a carboxylate group instead of a sulfonate ester.
Uniqueness
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
(2-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXYYCVWVXWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
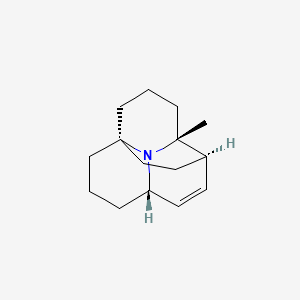
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)
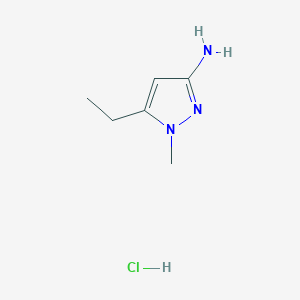
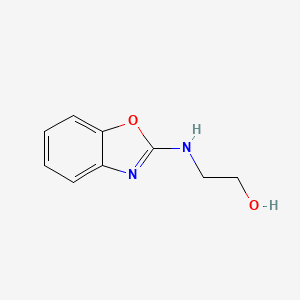
![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)

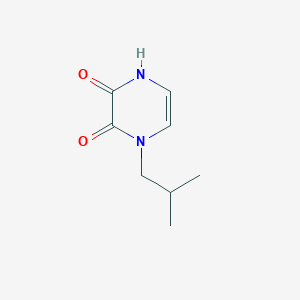
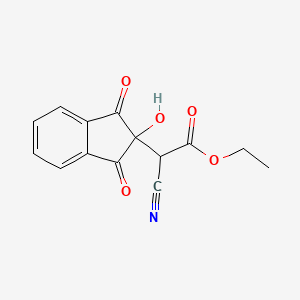
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)
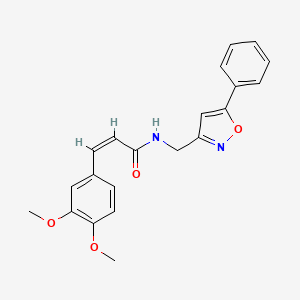

![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)
![Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate](/img/structure/B2928591.png)
